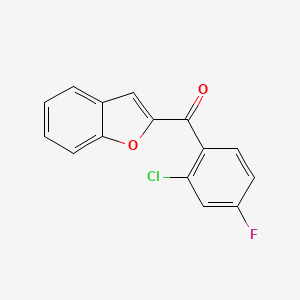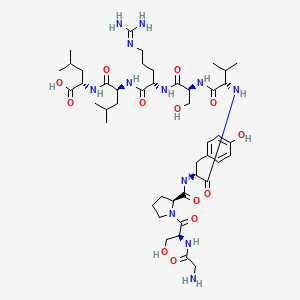![molecular formula C10H15NO3 B12545563 4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol CAS No. 674368-64-0](/img/structure/B12545563.png)
4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol is an organic compound with the molecular formula C10H15NO3 It is a derivative of benzene, featuring hydroxyl groups at the 1 and 2 positions and a hydroxymethylamino group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol typically involves the reaction of catechol (benzene-1,2-diol) with an appropriate amine derivative. One common method includes the use of hydroxymethylamine in the presence of a catalyst to facilitate the substitution reaction at the 4 position of the benzene ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated control systems for maintaining reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism by which 4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydroxymethylamino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the hydroxymethylamino group but shares the dihydroxybenzene structure.
Hydroquinone (benzene-1,4-diol): Similar dihydroxybenzene structure but with hydroxyl groups at different positions.
Resorcinol (benzene-1,3-diol): Another isomer of dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Uniqueness
4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol is unique due to the presence of the hydroxymethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with the other dihydroxybenzene isomers.
Properties
CAS No. |
674368-64-0 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-[2-(hydroxymethylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO3/c1-7(11-6-12)4-8-2-3-9(13)10(14)5-8/h2-3,5,7,11-14H,4,6H2,1H3 |
InChI Key |
XIDPDMDTFBAQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


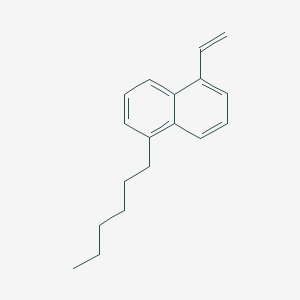
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
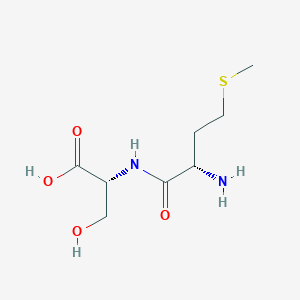
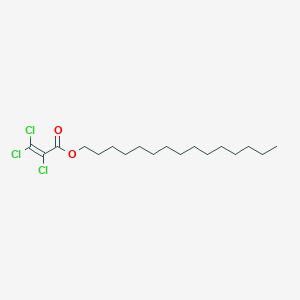
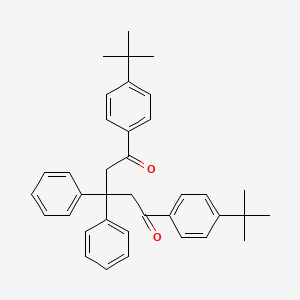
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
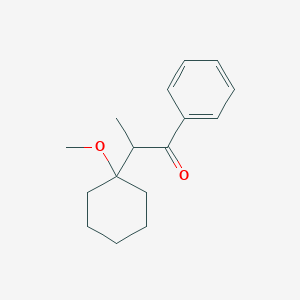
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
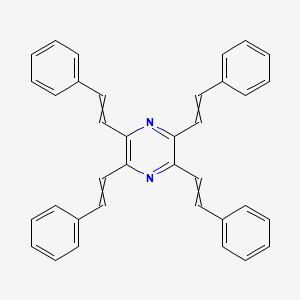
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
